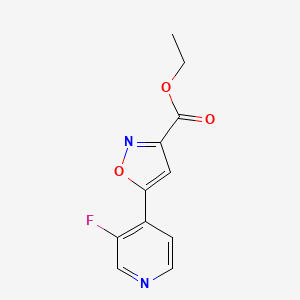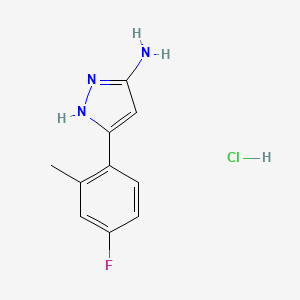
5-Fluoro-2-iodophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3FINS It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodophenyl Isothiocyanate typically involves the reaction of 5-fluoro-2-iodoaniline with thiophosgene or other isothiocyanate precursors. One common method includes the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods: Industrial production of isothiocyanates often employs scalable and efficient methods such as the one-pot synthesis under aqueous conditions. This involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product using cyanuric acid as the desulfurylation reagent .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thioureas.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The compound is susceptible to hydrolysis, forming amines and carbonyl sulfide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.
Cycloaddition Reagents: Dienophiles and other unsaturated compounds.
Hydrolysis Conditions: Acidic or basic aqueous conditions.
Major Products Formed:
Thioureas: Formed from nucleophilic substitution reactions.
Heterocycles: Formed from cycloaddition reactions.
Amines and Carbonyl Sulfide: Formed from hydrolysis.
Scientific Research Applications
5-Fluoro-2-iodophenyl Isothiocyanate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is an electrophilic center that can be attacked by nucleophiles, leading to the formation of various products. This reactivity is exploited in its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the fluorine and iodine substituents.
Benzyl Isothiocyanate: Contains a benzyl group instead of the fluorine and iodine substituents.
Allyl Isothiocyanate: Contains an allyl group instead of the fluorine and iodine substituents.
Uniqueness: 5-Fluoro-2-iodophenyl Isothiocyanate is unique due to the presence of both fluorine and iodine substituents, which can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C7H3FINS |
|---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
4-fluoro-1-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3FINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
InChI Key |
DKWNQVCFDWTFRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=S)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)

![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)

